5-Amino-3-isobutyl-1-methyl-1h-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenylhydrazine. This reaction can be catalyzed by various agents, including alumina-silica-supported manganese dioxide in water . The reaction conditions often involve room temperature and the use of green solvents to make the process environmentally friendly .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of heterogeneous catalysts, such as alumina-silica-supported manganese dioxide, is also advantageous in industrial processes due to their recyclability and ease of separation from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but with a phenyl group instead of an isobutyl group.
5-Amino-3-methyl-1-phenylpyrazole: Another aminopyrazole derivative with a different substitution pattern.
Uniqueness
5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isobutyl group can enhance its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-amino-1-methyl-3-(2-methylpropyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H14N4/c1-6(2)4-8-7(5-10)9(11)13(3)12-8/h6H,4,11H2,1-3H3 |
InChI Key |
DBDGQCWXOFOEDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=C1C#N)N)C |
Origin of Product |
United States |
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